molecular formula C24H30N6O5 B1214807 Pyr-his-pro-tyramine CAS No. 107810-10-6

Pyr-his-pro-tyramine

货号: B1214807
CAS 编号: 107810-10-6
分子量: 482.5 g/mol
InChI 键: MYHAKKNGRRKYTF-DMSDIXQISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyr-his-pro-tyramine, also known as this compound, is a useful research compound. Its molecular formula is C24H30N6O5 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established analytical methods for identifying and quantifying Pyr-His-Pro-Tyramine in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for peptide detection. Protocols involve derivatization to enhance ionization efficiency, with internal standards (e.g., isotopically labeled analogs) to correct for matrix effects . For tissue samples, homogenization followed by solid-phase extraction (SPE) is recommended to isolate the compound from interfering biomolecules .

Q. How can researchers design in vitro experiments to assess this compound’s interaction with trace amine-associated receptors (TAARs)?

Methodological Answer: Use transfected HEK293 cells expressing human TAAR1 or TAAR4. Apply dose-response curves (0.1–100 µM) of this compound and measure intracellular cAMP levels via ELISA. Include negative controls (wild-type HEK293 cells) and positive controls (e.g., tyramine or β-phenylethylamine) to validate receptor activation .

Q. What ethical considerations are critical when conducting human studies involving this compound?

Methodological Answer: Obtain approval from an institutional review board (IRB) with documentation of informed consent, especially for dietary interventions or biomarker analyses. Ensure anonymization of participant data and adhere to GDPR or HIPAA guidelines for data storage. Include a conflict-of-interest statement if collaborating with industry partners .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective vs. neurotoxic effects be resolved?

Methodological Answer: Perform meta-analysis of existing studies, stratifying by model systems (e.g., primary neurons vs. cell lines) and dosage ranges. Use multivariate regression to identify confounding variables (e.g., oxidative stress markers). Follow up with in vivo experiments using knockout mouse models (e.g., TAAR1⁻/⁻) to isolate receptor-specific pathways .

Q. What experimental strategies optimize the synthesis of this compound for high purity and yield?

Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Optimize coupling steps using HOBt/DIC activation and monitor reaction progress via HPLC. For scale-up, transition to solution-phase synthesis with Pd/C catalytic hydrogenation for deprotection, ensuring inert atmosphere to prevent oxidation .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

Methodological Answer: Conduct comparative studies using radiolabeled (³H or ¹⁴C) this compound. In rats, measure bioavailability via jugular vein cannulation and compare with in vitro hepatic microsomal stability assays. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in metabolism and tissue distribution .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in longitudinal studies?

Methodological Answer: Use mixed-effects models to account for inter-individual variability and repeated measures. For non-linear responses, apply Bayesian hierarchical models or segmented regression. Validate assumptions with residual plots and sensitivity analyses .

Q. Data Contradiction and Validation

Q. How can researchers validate conflicting hypotheses about this compound’s role in modulating dopamine signaling?

Methodological Answer: Combine optogenetic stimulation in rodent striatum with microdialysis to measure real-time dopamine release post-Pyr-His-Pro-Tyramine administration. Cross-validate findings using CRISPR-edited neuronal cultures lacking TAAR1 or DAT (dopamine transporter) .

Q. What protocols ensure reproducibility in measuring this compound’s enzymatic stability?

Methodological Answer: Standardize incubation conditions (pH 7.4, 37°C) with human serum or purified enzymes (e.g., dipeptidyl peptidase-IV). Use triplicate samples and include protease inhibitors as negative controls. Report degradation half-life (t½) with confidence intervals to address variability .

Q. Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

Methodological Answer:

  • Feasibility: Pilot studies to confirm LC-MS/MS detection limits in target matrices (e.g., cerebrospinal fluid).
  • Novelty: Investigate unexplored pathways (e.g., cross-talk with gut microbiota).
  • Ethical: IRB-approved protocols for vulnerable populations (e.g., Parkinson’s disease patients).
  • Relevance: Link findings to clinical applications (e.g., biomarker for neuroinflammation) .

属性

CAS 编号

107810-10-6

分子式

C24H30N6O5

分子量

482.5 g/mol

IUPAC 名称

(2S)-N-[(2S)-1-[[(2S)-1-[2-(4-hydroxyphenyl)ethyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C24H30N6O5/c31-17-5-3-15(4-6-17)9-11-30-10-1-2-20(30)24(35)29-23(34)19(12-16-13-25-14-26-16)28-22(33)18-7-8-21(32)27-18/h3-6,13-14,16,18-20,31H,1-2,7-12H2,(H,27,32)(H,28,33)(H,29,34,35)/t16?,18-,19-,20-/m0/s1

InChI 键

MYHAKKNGRRKYTF-DMSDIXQISA-N

SMILES

C1CC(N(C1)CCC2=CC=C(C=C2)O)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4

手性 SMILES

C1C[C@H](N(C1)CCC2=CC=C(C=C2)O)C(=O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@@H]4CCC(=O)N4

规范 SMILES

C1CC(N(C1)CCC2=CC=C(C=C2)O)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4

同义词

Pyr-His-Pro-tyramine
pyroglutamyl-histidyl-proline-tyramine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。